molecular formula C19H23N3O4 B6058036 N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide

N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide

Cat. No. B6058036
M. Wt: 357.4 g/mol
InChI Key: PDMFLQDPBBGJLC-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide, also known as DENAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DENAQ belongs to the class of nitroaromatic compounds, which have been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been found to exhibit low toxicity and good stability. However, N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous environments. Additionally, N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide has been found to exhibit poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide. One area of research is the development of novel derivatives of N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide with improved properties such as increased water solubility and bioavailability. Another area of research is the study of the mechanism of action of N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide and its derivatives. Additionally, the potential therapeutic applications of N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide in the treatment of various diseases such as cancer and neurodegenerative diseases should be further explored. Finally, the safety and toxicity of N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide and its derivatives should be thoroughly investigated to ensure their potential use in clinical settings.

Synthesis Methods

The synthesis of N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide involves the reaction between 4-ethoxy-3-nitrobenzoic acid and 4-(diethylamino)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of stroke and traumatic brain injury.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-4-21(5-2)16-10-8-15(9-11-16)20-19(23)14-7-12-18(26-6-3)17(13-14)22(24)25/h7-13H,4-6H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMFLQDPBBGJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide

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